molecular formula C13H12Cl2O B8039801 3,4-Dichlorospiro[chromene-2,1'-cyclopentane]

3,4-Dichlorospiro[chromene-2,1'-cyclopentane]

Cat. No.: B8039801
M. Wt: 255.14 g/mol
InChI Key: RFLNIVSSOGGEHI-UHFFFAOYSA-N
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Description

3,4-Dichlorospiro[chromene-2,1’-cyclopentane] is a spirocyclic compound characterized by a unique structure where a chromene ring is fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorospiro[chromene-2,1’-cyclopentane] typically involves a multi-step process. One common method is the cycloaddition reaction between a chromene derivative and a cyclopentane derivative under specific conditions. For instance, a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides can be used to efficiently access spirocyclic derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorospiro[chromene-2,1’-cyclopentane] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,4-Dichlorospiro[chromene-2,1’-cyclopentane] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dichlorospiro[chromene-2,1’-cyclopentane] involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Spiroindole: A spirocyclic compound with an indole ring fused to a cyclopentane ring.

    Spirooxindole: A spirocyclic compound with an oxindole ring fused to a cyclopentane ring.

Uniqueness

3,4-Dichlorospiro[chromene-2,1’-cyclopentane] is unique due to the presence of chlorine atoms at the 3 and 4 positions of the chromene ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other spirocyclic compounds .

Properties

IUPAC Name

3,4-dichlorospiro[chromene-2,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2O/c14-11-9-5-1-2-6-10(9)16-13(12(11)15)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLNIVSSOGGEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=C(C3=CC=CC=C3O2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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